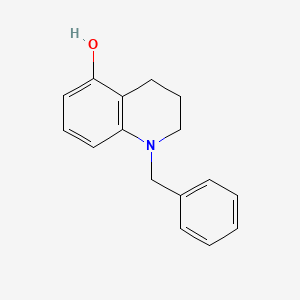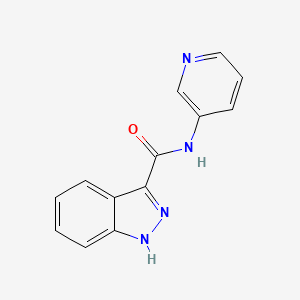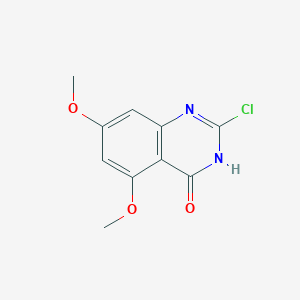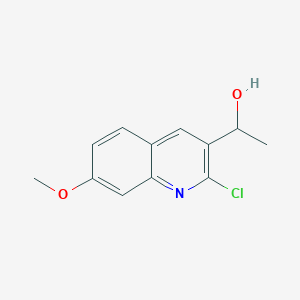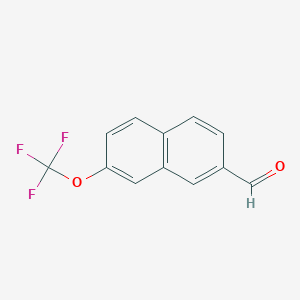
7-(Trifluoromethoxy)-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)-2-naphthaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring
Preparation Methods
One common method includes the trifluoromethoxylation of naphthalene derivatives using reagents such as trifluoromethyl ethers . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-(Trifluoromethoxy)-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Trifluoromethoxy)-2-naphthaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological targets . The exact molecular targets and pathways depend on the specific application, but the compound’s unique electronic properties play a crucial role in its activity.
Comparison with Similar Compounds
7-(Trifluoromethoxy)-2-naphthaldehyde can be compared with other trifluoromethoxy-substituted compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene . These compounds share similar electronic properties due to the presence of the trifluoromethoxy group, but this compound is unique in its structural framework, which includes a naphthalene ring. This structural difference contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-7H |
InChI Key |
PYHDDPHCIXUDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


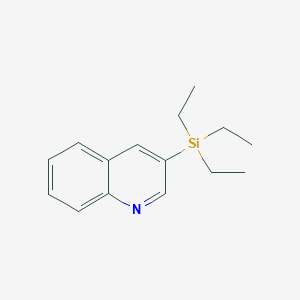
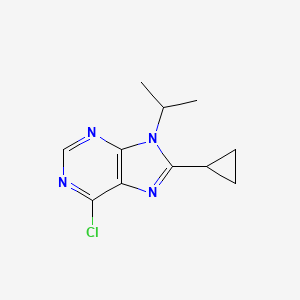
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
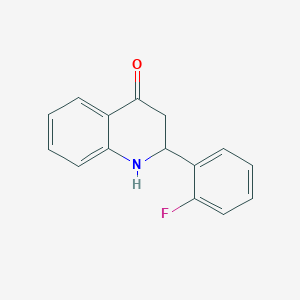
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


